6-Ethyl-2-naphthalenol

Description

Overview of Naphthol Derivatives and their Significance

Naphthols are derivatives of naphthalene (B1677914) with a hydroxyl (-OH) group, existing as two primary isomers: 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). britannica.comnih.gov These compounds are colorless, crystalline solids and serve as fundamental building blocks in the synthesis of a vast array of organic molecules. britannica.com The presence of the hydroxyl group significantly influences the reactivity of the naphthalene ring, making naphthols versatile precursors in numerous chemical transformations. britannica.comchemicalbook.com

The significance of naphthol derivatives is underscored by their diverse applications. They are crucial intermediates in the manufacturing of dyes and pigments, with 2-naphthol being particularly important in this regard. britannica.com Beyond colorants, their derivatives are investigated for a range of potential biological activities, including antimicrobial, anticancer, and antioxidant properties. mdpi.com The functionalization of naphthols can lead to compounds with applications in materials science, pharmaceuticals, and as chemical intermediates for more complex syntheses. researchgate.netmade-in-china.com

Contextualizing 6-Ethyl-2-naphthalenol within Naphthol Chemistry

This compound, as its name suggests, is a derivative of 2-naphthol with an ethyl group (-CH2CH3) attached at the 6th position of the naphthalene ring. nih.gov This substitution pattern places it within the family of substituted naphthalenols. The introduction of the ethyl group modifies the physicochemical properties of the parent 2-naphthol molecule, influencing factors such as its solubility, lipophilicity, and interactions with biological systems.

The structure of this compound provides a platform for further chemical modifications. The hydroxyl group at the 2-position and the aromatic rings offer reactive sites for various organic reactions, allowing for the synthesis of a wide range of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H12O | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| IUPAC Name | 6-ethylnaphthalen-2-ol | nih.gov |

| CAS Number | 1999-64-0 | sigmaaldrich.com |

| Appearance | White powder | made-in-china.com |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607) | made-in-china.com |

Research Trajectories for Substituted Naphthalenols

The field of substituted naphthalenols is an active area of research, with several key trajectories emerging. One major focus is the synthesis of novel derivatives with tailored properties. This includes the development of efficient and environmentally friendly synthetic methods, such as multicomponent reactions and the use of novel catalysts. mdpi.comacs.org

Another significant research direction involves the exploration of the biological activities of substituted naphthalenols. mdpi.com Scientists are investigating their potential as anticancer agents, with studies designing and synthesizing new derivatives to evaluate their efficacy against various cancer cell lines. nih.gov The antioxidant properties of these compounds are also of interest, with research exploring how different substituents on the naphthol core influence their ability to scavenge free radicals. researchgate.net

Furthermore, the unique photophysical properties of some naphthalenol derivatives are being explored for applications in materials science, such as in the development of fluorescent probes and other functional materials. The study of how substituents affect properties like photoluminescence is a key aspect of this research.

The synthesis of this compound itself has been a subject of study, with methods like the alkylation of 2-naphthol being employed. Research into the chemical reactions of substituted naphthols, including oxidation, reduction, and substitution reactions, continues to expand the chemical toolbox available to organic chemists.

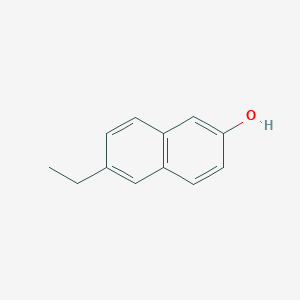

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFMPNDTINUJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Ethyl 2 Naphthalenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 6-Ethyl-2-naphthalenol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum shows a complex pattern of signals for the naphthalene (B1677914) ring protons. Specifically, a singlet is observed for the proton at position 1, and a doublet for the proton at position 3. The protons on the ethyl-substituted ring also give rise to characteristic signals. rsc.org

The ethyl group protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, indicative of their coupling with each other. rsc.org The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift can be variable.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H-1 | 7.51 | s | |

| Naphthalene H-3 | 7.07 | d | 2.4 |

| Naphthalene H-4 | 7.02 | dd | 8.8, 2.4 |

| Naphthalene H-5, H-7, H-8 | 7.90-7.32 | m | |

| Ethyl -CH₂ | 2.82 | q | 7.5 |

| Ethyl -CH₃ | 1.30 | t | 7.6 |

| Hydroxyl -OH | 4.95 | s |

Note: The assignments for protons H-5, H-7, and H-8 are grouped as they appear in a complex multiplet region. Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule. The spectrum displays a total of 12 distinct signals, corresponding to the 12 carbon atoms in the structure. The chemical shifts of the aromatic carbons are found in the downfield region, typically between 109 and 154 ppm. rsc.orgresearchgate.net The carbon attached to the hydroxyl group (C-2) is observed at a characteristic downfield shift. rsc.orgresearchgate.net The carbons of the ethyl group appear in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 120.82 |

| C-2 | 149.19 |

| C-3 | 122.56 |

| C-4 | 125.43 |

| C-4a | 131.41 |

| C-5 | 123.01 |

| C-6 | 131.49 |

| C-7 | 125.46 |

| C-8 | 128.06 |

| C-8a | 129.39 |

| Ethyl -CH₂ | 23.72 |

| Ethyl -CH₃ | 13.71 |

Note: Data obtained in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₂O, corresponding to a molecular weight of approximately 172.22 g/mol . nih.gov

MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix and irradiated with a laser. This process generates singly charged molecular ions, allowing for the determination of the molecular weight with high accuracy. For this compound, the MALDI mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/cationized species such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, confirming the molecular weight of the compound. researchgate.netweebly.com The exact mass can be determined with high resolution mass spectrometry (HRMS). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. utdallas.edu

A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹. The spectrum also shows strong absorptions in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic naphthalene ring. vulcanchem.com The region between 1000 and 1300 cm⁻¹ will contain the C-O stretching vibration. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. oregonstate.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Strong, broad |

| Aromatic C-H | 3000-3100 | Medium, sharp |

| Aliphatic C-H | 2850-2960 | Medium to strong |

| Aromatic C=C | 1500-1600 | Medium to strong |

| C-O (hydroxyl) | 1000-1300 | Medium to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π→π* transitions of the naphthalene ring system. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent used for the measurement. slideshare.net

X-ray Crystallography for Solid-State Structure Determination

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted. wikipedia.orgcrystallography.netcam.ac.ukcam.ac.uk As of the latest searches, no experimentally determined single-crystal X-ray structure for this compound (CAS No. 1999-64-0) has been deposited or is available in these public-domain databases. nih.govchemicalbook.com Consequently, detailed crystallographic data such as the crystal system, space group, and precise atomic coordinates for this compound remain undetermined from this technique.

While structural data for related naphthalenic compounds exist, a definitive solid-state structure for this compound awaits experimental determination via single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical methodology for the separation, identification, and quantification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for assessing purity and separating it from impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar to nonpolar compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its hydrophobic naphthalene core, this compound is well-retained on standard C8 or C18 columns. Purity is determined by the area percentage of the main peak in the chromatogram, typically detected using a UV detector set at a wavelength where the naphthalene ring system strongly absorbs, such as 220 nm. asianpubs.orgresearchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile or semi-volatile compounds like this compound. The analysis often requires derivatization of the hydroxyl group to increase volatility and improve peak shape, though it can also be analyzed directly. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. GC-MS provides the added benefit of mass spectral data, which can be used to confirm the identity of the main peak and to identify impurities by comparing their mass spectra with library data.

Below are tables summarizing typical, generalized conditions for the analysis of this compound, based on established methods for similar naphthalenic compounds. asianpubs.orggcms.czcabidigitallibrary.org

Table 1: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 or C8 (e.g., Zorbax Eclipse XDB-C8), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Example Mobile Phase | Acetonitrile:Water (67:33, v/v) asianpubs.org |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Detection | UV-Vis Detector at 220 nm asianpubs.org |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolved in Acetonitrile or Methanol |

Table 2: Illustrative GC-MS Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-1 or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Example: Start at 50°C, ramp to 300°C at 10-20°C/min |

| Injector Temperature | 250-280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Sample Preparation | Dissolved in a volatile solvent like Dichloromethane or Ethyl Acetate |

Reactivity and Derivatization of 6 Ethyl 2 Naphthalenol

Electrophilic Aromatic Substitution Reactions of Naphthalenols

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalenols. The hydroxyl group is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. In 2-naphthalenol, the position adjacent to the hydroxyl group (C1) is the most reactive site for electrophilic attack. This is because the carbocation intermediate formed by attack at this position is better stabilized by resonance, preserving the aromaticity of the second ring. stackexchange.com The ethyl group at the C6 position is also an activating, ortho-, para-director, but its influence is secondary to the potent directing effect of the hydroxyl group.

Common electrophilic aromatic substitution reactions for 2-naphthols include:

Halogenation: Bromination and chlorination of 2-naphthol (B1666908) readily occur, typically at the C1 position, to yield 1-bromo-2-naphthol (B146047) and 1-chloro-2-naphthol, respectively. wikipedia.orgresearchgate.net

Nitration: The reaction of 2-naphthol with nitric acid introduces a nitro group (-NO₂) onto the ring. The primary product is 1-nitro-2-naphthol. orgsyn.orgacs.org Further nitration can occur at other positions depending on the reaction conditions.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.org 2-Naphthol can undergo Friedel-Crafts reactions, for instance, with α-amido sulfones in the presence of a catalyst like InCl₃ to form derivatives at the C1 position. thieme-connect.com Asymmetric aza-Friedel-Crafts reactions with tosylimines, catalyzed by zinc complexes, have also been developed to produce chiral Betti base derivatives. thieme-connect.com

| Reaction | Electrophile | Typical Reagents | Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ | 1-Bromo-2-naphthol |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 1-Nitro-2-naphthol |

| Friedel-Crafts Acylation | RCO⁺ | Acyl halide/Lewis acid (e.g., AlCl₃) | 1-Acyl-2-naphthol |

| Aza-Friedel-Crafts | Iminium ion | Imine/Lewis acid | 1-(Aminoalkyl)-2-naphthol |

Coupling Reactions and Azo Dye Formation

One of the most significant reactions of 2-naphthalenol and its derivatives is the coupling reaction with arenediazonium salts to form intensely colored azo compounds. byjus.comcuhk.edu.hk This reaction is a form of electrophilic aromatic substitution where the weakly electrophilic diazonium ion (Ar-N₂⁺) attacks the electron-rich naphthalene (B1677914) ring. vedantu.com

The synthesis is a two-step process:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. vedantu.com

Azo Coupling: The diazonium salt solution is then added to an alkaline solution of 6-ethyl-2-naphthalenol. The alkaline medium is crucial as it deprotonates the hydroxyl group to form the more strongly activating naphthoxide ion. vedantu.comijpsjournal.com The coupling occurs almost exclusively at the C1 position, adjacent to the hydroxyl group, to yield the corresponding azo dye. ijpsjournal.comresearchgate.net

These azo dyes are characterized by the -N=N- (azo) group which acts as a chromophore, connecting the two aromatic rings and creating an extended conjugated system responsible for the compound's color. vedantu.comijpsjournal.com Azo dyes derived from naphthols are widely used in the textile industry. byjus.comcuhk.edu.hk

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | Aromatic Amine, NaNO₂, HCl | 0-5°C | Arenediazonium Salt (Ar-N₂⁺Cl⁻) |

| Azo Coupling | Arenediazonium Salt, 2-Naphthol, NaOH | 0-5°C, Alkaline pH | 1-(Arylazo)-2-naphthol (Azo Dye) |

Condensation Reactions

This compound can participate in various condensation reactions, often involving the active C1 position or the hydroxyl group. A notable example is the multicomponent reaction with aldehydes and 1,3-dicarbonyl compounds (like dimedone) to synthesize tetrahydrobenzo[a]xanthenone derivatives. tandfonline.comresearchgate.net This one-pot synthesis is often catalyzed by acids and proceeds through the formation of an ortho-quinone methide intermediate from the reaction between 2-naphthol and the aldehyde. tandfonline.com This intermediate then undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the final xanthene product. tandfonline.comresearchgate.net Similarly, reactions with aromatic aldehydes in the presence of a catalyst can lead to the formation of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. researchgate.net

Reactions involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle for derivatization. It can undergo reactions typical of phenols and alcohols.

Etherification: The formation of ethers is a common transformation. The Williamson ether synthesis, involving the reaction of the sodium or potassium salt of this compound (the naphthoxide) with an alkyl halide (e.g., methyl iodide), is a standard method to produce alkyl naphthyl ethers. youtube.com Etherification can also be achieved by reacting 2-naphthol with alcohols in the presence of solid acid catalysts. acs.org A copper-catalyzed stereoselective propargylic etherification has also been reported for certain substituted 2-naphthols. acs.org

Esterification: Esters can be formed by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the hydroxyl group into an ester functionality (-OCOR).

Conversion to Other Functional Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. It can also be converted to a bromide or transformed into a thiol group via rearrangements like the Newman–Kwart rearrangement. wikipedia.org

Ring Modification and Functionalization Strategies

Beyond classical electrophilic substitution, modern synthetic methods offer advanced strategies for modifying the naphthalene core of this compound.

Oxidative Coupling: 2-Naphthol and its derivatives undergo oxidative coupling reactions in the presence of metal catalysts, most notably iron(III) or copper(II) complexes, to form 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. asianpubs.orgwikipedia.orgrsisinternational.org This reaction creates a C-C bond between the C1 positions of two naphthol units. The resulting BINOLs possess axial chirality and are highly valuable as chiral ligands and auxiliaries in asymmetric synthesis. wikipedia.orgmdpi.com Enantioselective versions of this reaction have been extensively developed using chiral ligands in conjunction with metal catalysts (e.g., Fe, Cu, V, Ru) to produce optically active BINOLs. acs.orgacs.orgencyclopedia.pubrsc.orgnih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for regioselective modification of aromatic rings, avoiding the need for pre-functionalized substrates. researchgate.netresearchgate.netnih.govanr.fr For naphthols, transition metal-catalyzed reactions can selectively activate and functionalize specific C-H bonds. For example, copper-catalyzed C-H functionalization of unprotected naphthols with α-phenyl-α-diazoesters has been shown to exhibit high efficiency and unique ortho-selectivity (at the C1 position). nih.gov These strategies allow for the introduction of various functional groups at positions that might be difficult to access through traditional EAS methods.

Table of Compounds

| Compound Name |

|---|

| 1,1'-bi-2-naphthol (BINOL) |

| 1-Bromo-2-naphthol |

| 1-Nitro-2-naphthol |

| 2-Naphthalenol (2-Naphthol) |

| This compound |

| Acyl chloride |

| Aldehyde |

| Alkyl halide |

| α-phenyl-α-diazoester |

| Arenediazonium salt |

| Betti base |

| Dimedone |

| Indium(III) chloride (InCl₃) |

| Nitric acid |

| Sodium nitrite |

| Tetrahydrobenzo[a]xanthenone |

| Tosylimine |

Biological and Pharmacological Research of Naphthalenol Derivatives

General Biological Activities of Naphthalenols

While the broader class of naphthalenol derivatives has been the subject of various biological studies, research pinpointing the specific activities of 6-Ethyl-2-naphthalenol is not presently available.

Anti-inflammatory Properties

No studies were identified that specifically investigate the anti-inflammatory properties of this compound.

Antimicrobial Activities

There is no available research data on the antimicrobial effects of this compound against bacteria, fungi, or other microbes.

Neurological Effects and Neurotransmitter Interactions

There is a lack of research into the neurological effects and potential interactions of this compound with neurotransmitter systems.

Enzyme and Receptor Inhibition Studies

No specific studies on the inhibitory effects of this compound on enzymes or receptors have been published.

Anticancer Research and Cytotoxicity of Naphthalene (B1677914) Derivatives

Specific anticancer research or cytotoxicity studies focused on this compound have not been reported in the available scientific literature.

In Vitro Cytotoxicity Evaluation

The cytotoxic effects of various naphthalenol derivatives have been assessed across multiple cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce cell death at micromolar concentrations.

For instance, a series of aminobenzylnaphthols derived from 2-naphthol (B1666908), referred to as MMZ compounds, exhibited significant cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. mdpi.comnih.govresearchgate.net After a 72-hour incubation period, the IC₅₀ values for these compounds ranged from 13.26 µM to 54.55 µM in BxPC-3 cells and from 11.55 µM to 58.11 µM in HT-29 cells. mdpi.comnih.gov Another study on naphthalene-substituted benzimidazole derivatives identified compounds with potent antiproliferative activity, with IC₅₀ values as low as 0.078 µM against the HepG2 liver cancer cell line. researchgate.net

A novel naphthoquinone-naphthol derivative, compound 13, showed potent inhibitory effects against HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells, with IC₅₀ values of 1.18 µM, 0.57 µM, and 2.25 µM, respectively. nih.gov These values represented a significant improvement in potency compared to its parent compound. nih.gov Furthermore, chalcone derivatives incorporating a naphthyl ring have also shown promise, with compounds B3 and B5 exhibiting substantial cytotoxicity against HeLa cervical cancer cells, with IC₅₀ values of 32.42 µg/ml and 24.53 µg/ml, respectively. researchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Naphthalenol Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| MMZ-45AA | BxPC-3 | Pancreatic | 13.26 µM | mdpi.com |

| MMZ-140C | HT-29 | Colorectal | 11.55 µM | mdpi.com |

| Naphthalene-Benzimidazole (11) | HepG2 | Liver | 0.078 µM | researchgate.net |

| Naphthoquinone-Naphthol (13) | PC9 | Lung | 0.57 µM | nih.gov |

| Naphthoquinone-Naphthol (13) | HCT116 | Colon | 1.18 µM | nih.gov |

| Naphthyl Chalcone (B5) | HeLa | Cervical | 24.53 µg/ml | researchgate.net |

Cell Cycle Arrest and Apoptosis Induction

Naphthalenol derivatives exert their cytotoxic effects not only by inhibiting proliferation but also by actively inducing programmed cell death, or apoptosis. mdpi.comnih.gov The synthetic naphthalene derivative MS-5, for example, was found to induce apoptosis in the human pancreatic cancer cell line BxPC-3. nih.gov This was evidenced by an increase in Annexin V-positive cells, the cleavage of caspases and poly (ADP-ribose) polymerase (PARP), and the downregulation of the anti-apoptotic protein Bcl-xL. nih.gov The study also indicated that MS-5 can cause cell cycle arrest in the G1 phase. nih.gov

Similarly, synthetic chalcones derived from 2-naphthaldehyde were shown to induce the characteristic morphological features of apoptosis in leukemia cells, including chromatin condensation and the formation of apoptotic bodies. researchgate.net This apoptotic induction was confirmed through methods detecting the externalization of phosphatidylserine and DNA fragmentation. researchgate.net Further mechanistic studies on a naphthoquinone-naphthol derivative, compound 13, revealed that it induces apoptosis by increasing the expression of cleaved-caspase-3 and decreasing the expression of the anti-apoptotic factor Bcl-2. nih.gov

In Vivo Tumor Growth Suppression

The anticancer potential of naphthalenol derivatives has been validated in preclinical animal models. An in vivo evaluation of a plumbagin derivative, compound 54, demonstrated potent inhibition of pancreatic tumor growth. nih.gov In a xenograft model, treatment with compound 54 at doses of 50 µ g/day and 250 µ g/day suppressed tumor weight to 205.8 mg and 107.6 mg, respectively, compared to 465.4 mg in the control group. nih.gov These findings highlight the potential of these compounds to translate from in vitro cytotoxicity to tangible therapeutic effects in a living organism.

Molecular Docking Studies with Biological Targets (e.g., HDACs-2)

To understand the molecular mechanisms underlying the activity of naphthalenol derivatives, computational molecular docking studies have been employed. These studies simulate the interaction between the small molecule derivatives and their biological targets. Histone deacetylases (HDACs), particularly HDAC2, have been identified as a promising target for cancer therapy. researchgate.netnih.gov

A study involving novel compounds synthesized from a 2-naphthol skeleton performed molecular docking against HDAC2 (PDB code: 4LY1). ekb.eg The results showed strong binding affinities, with binding energies ranging from -10.08 to -9.08 kcal/mol, which were comparable to or better than the co-crystallized ligand's affinity score of -9.75 kcal/mol. ekb.eg Such in silico studies suggest that the anticancer activity of these naphthalenol derivatives may be attributed to their ability to fit into the active site of HDAC enzymes and inhibit their function. nih.govekb.eg Other potential targets identified through computational analysis for different naphthol derivatives include ADORA1, CDK2, and TRIM24. mdpi.comresearchgate.net

Role of Naphthalene Moiety in Improving Chemical and Metabolic Stability of Active Molecules

The naphthalene scaffold is a key structural feature that contributes significantly to the drug-like properties of these derivatives. ekb.eg The bicyclic aromatic ring system of naphthalene is inherently stable due to resonance, with a reported resonance energy of 61 kcal/mol. ijpsjournal.com This chemical stability is a desirable attribute in drug design, contributing to a longer shelf life and predictable behavior in vivo.

Furthermore, the naphthalene moiety can enhance the metabolic stability of a molecule. Its rigid structure can protect other parts of the molecule from rapid metabolism by cytochrome P450 enzymes. researchgate.net Strategic modifications, such as shifting a core functional group from the 1-position to the 2-position of the naphthalene ring, have been identified as a method to improve metabolic stability and pharmacokinetic profiles. researchgate.net The naphthalene structure serves as a versatile and reliable platform in medicinal chemistry for developing potent and stable therapeutic agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Naphthalenol Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For naphthalenol derivatives, these studies have provided valuable insights into how specific structural modifications influence biological activity.

In a study of Naphthol AS-E derivatives, SAR analysis indicated that for inhibiting the KIX-KID protein-protein interaction, a small, electron-withdrawing group was preferred at the para-position of an appendant phenyl ring. nih.gov For derivatives of the antimycotic agent terbinafine, SAR studies revealed that the biological potency is highly dependent on the size of the substituent on the naphthalene ring. nih.gov While most positions on the ring only tolerated small substituents like hydrogen or fluorine, the 5-position could accommodate larger groups such as chlorine, bromine, or methyl, leading to enhanced activity against yeasts. nih.gov

Another study focused on a series of naphthoquinone-naphthol derivatives found that the introduction of an oxopropyl group at the ortho-position of the quinone moiety resulted in a compound (compound 13) with significantly enhanced antiproliferative activity—up to 12-fold more potent than the parent compound against the PC9 cancer cell line. nih.gov These SAR findings are instrumental in guiding the rational design of new, more effective naphthalenol-based therapeutic agents.

Potential Therapeutic Applications and Drug Development Prospects

The extensive research into naphthalenol derivatives underscores their broad therapeutic potential. While much of the focus has been on their anticancer properties, the naphthalene scaffold is present in a wide array of FDA-approved drugs for various conditions, including anti-inflammatory (Naproxen), cardiovascular (Propranolol), and antifungal (Terbinafine) therapies. ekb.egnih.gov This history of successful drug development highlights the viability of the naphthalene core as a privileged structure in medicinal chemistry. nih.gov

The demonstrated ability of naphthalenol derivatives to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells, combined with favorable in vivo efficacy, positions them as strong candidates for further oncological drug development. nih.govnih.gov Compounds like Naphthol AS-E have been described as a "structural template for further development into potential cancer therapeutics with a novel mechanism of action." nih.gov The promising results from SAR and molecular docking studies provide a clear path forward for optimizing lead compounds to enhance potency and selectivity, paving the way for the next generation of naphthalenol-based medicines. nih.govekb.eg

Applications of Naphthalenol Derivatives in Materials Science and Industrial Chemistry

Use as Intermediates in Organic Synthesis

Naphthalenol derivatives are highly valued as intermediates in organic synthesis due to the reactivity of their naphthalene (B1677914) ring system and hydroxyl group. chemiis.comchemiis.com The parent compound, 2-naphthol (B1666908), is a crucial precursor for a multitude of more complex molecules. britannica.comnih.gov These reactions often involve electrophilic aromatic substitution, where the hydroxyl group directs incoming substituents, or reactions of the hydroxyl group itself.

Key synthetic applications include the production of:

3-hydroxy-2-naphthalenecarboxylic acid (BON Acid): A primary intermediate for high-performance pigments. nih.gov

Naphtholsulfonic acids: Used in the synthesis of dyes, pigments, and some pharmaceutical products. marketsandmarkets.comnih.gov

Aminonaphtholsulfonic acids: Critical components in the manufacturing of synthetic dyes. marketsandmarkets.com

Fragrances and Pharmaceuticals: The naphthol skeleton is a structural component in various fragrances and medicinal compounds. atamanchemicals.commade-in-china.com For instance, 6-Ethyl-2-naphthalenol is noted as a potential intermediate for synthesizing drugs and fragrances. made-in-china.com

The versatility of naphthalenols as intermediates is a cornerstone of their industrial importance. chemiis.com

Applications in Dye and Pigment Industries

The most prominent application of naphthalenol derivatives is in the manufacturing of dyes and pigments. britannica.comnih.gov They function as "coupling components," most notably in the synthesis of azo dyes. chemiis.comatamanchemicals.com In this process, a diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the naphthol derivative, forming a nitrogen-nitrogen double bond (N=N), which is the chromophore responsible for the color. scispace.com

2-Naphthol and its substituted forms are precursors to a vast range of vibrant and stable colorants used extensively in the textile, paper, and leather industries. chemiis.comchemiis.comresearchgate.net The specific derivative used can influence the final color and properties like lightfastness. chemiis.com For example, naphthalimide azo disperse dyes, synthesized from naphthol derivatives, produce deep and bright hues like violet, maroon, and red on polyester (B1180765) fabrics. shd-pub.org.rs Nitrosonaphthol dyes, derived from 1-Naphthol (B170400), have also been successfully applied to both chrome and vegetable-tanned leather. scirp.org Compounds like 2-hydroxynaphthalene-3,6-dicarboxylic acid derivatives are explicitly developed as raw materials for dyes and pigments. google.com

| Dye Class | Precursor Example | Typical Application |

| Azo Dyes | 2-Naphthol, 1-Naphthol | Textiles, Leather, Paper, Printing Inks chemiis.comresearchgate.netbloomtechz.com |

| Naphthalimide Dyes | Naphthol derivatives | Polyester fabrics shd-pub.org.rs |

| Nitrosonaphthol Dyes | 1-Naphthol | Tanned leather scirp.org |

Development of Photosensitive Materials

The aromatic and electronic properties of the naphthalene ring system make its derivatives suitable for use in photosensitive materials. google.com These materials change their properties upon exposure to light and are fundamental to technologies like photography and photolithography.

Naphthol derivatives are used as raw materials for photosensitive compounds. google.combloomtechz.com For instance, a patent describes a light-sensitive composition that uses 1-naphthol as a key phenol (B47542) derivative, which yields a printout image upon exposure to actinic rays. google.com Another patent details how 6-nitro-1-diazo-2-naphthol-4-sulfonic acid can be used to synthesize photosensitizers, which enhance the sensitivity of polymer materials to ultraviolet light for applications like photopolymerization. bloomtechz.com Research has also shown that 1,1'-Bi(2-naphthol) (BINOL) can be racemized and polymerized upon photo-irradiation, indicating a photochemical reactivity that is relevant to the development of new photoactive polymers and materials. mdpi.com

Role in Agrochemistry

Naphthalenol derivatives serve as important building blocks in the synthesis of various agrochemicals. marketsandmarkets.comstratviewresearch.com Both 1-naphthol and 2-naphthol are used in the production of insecticides, herbicides, and fungicides that are vital for crop protection and improving agricultural yields. chemiis.comchemiis.comchemiis.com The insecticidal properties of certain naphthalene derivatives make them particularly useful in the agricultural sector. stratviewresearch.comissuu.com

One of the most well-known agrochemicals derived from 1-naphthol is Carbaryl (1-naphthyl N-methylcarbamate), a broad-spectrum insecticide. The synthesis of such compounds highlights the role of naphthols as key precursors in creating molecules with specific biological activities for agricultural use.

Tanning Agents, Antioxidants, and Antiseptics

The reactivity of naphthalenols allows for their use in a diverse range of protective applications.

Tanning Agents: Naphthalene-based synthetic tanning agents, known as "syntans," are used in the leather industry. britannica.comatamanchemicals.com These are typically produced by sulfonating naphthalene and then condensing it with formaldehyde. pjsir.org The resulting naphthalene sulfonic acid-formaldehyde condensates can be used to bleach vegetable tannins or as tanning agents themselves, improving the quality of the leather. pjsir.org

Antioxidants: The phenolic hydroxyl group in naphthalenol derivatives allows them to function as radical scavengers, making them effective antioxidants. nih.gov They are used as stabilizers in materials like rubber and plastics to prevent degradation from oxidation. atamanchemicals.comchemiis.comriverlandtrading.com Specific research focuses on synthesizing novel naphthol derivatives with enhanced antioxidant properties. dntb.gov.uanih.govbenthamdirect.com For example, 1-organoselanyl-naphthalen-2-ols, synthesized from 2-naphthol derivatives, have shown significant antioxidant activity. benthamdirect.com

Antiseptics: 2-Naphthol itself possesses antiseptic properties. nih.govatamanchemicals.com Studies have demonstrated that naphthols and their derivatives exhibit disinfecting and antimicrobial activities. scialert.netcovenantuniversity.edu.ng Research comparing naphtholics to commercial disinfectants found that α-naphthol and its derivative were active against pathogenic organisms, recommending them for consideration as disinfecting agents. scialert.netcovenantuniversity.edu.ng

Polymerization Catalysis

Derivatives of naphthalenol, particularly binaphthol compounds, have been instrumental in the development of advanced catalysts for polymerization and other asymmetric reactions. Optically active poly(1,1'-bi-2-naphthol)s, known as poly(BINOL)s, can be complexed with metals like aluminum or titanium to generate novel polymeric Lewis acid catalysts. acs.org These polymeric catalysts have shown significantly enhanced activity in certain reactions, such as the Mukaiyama aldol (B89426) condensation, compared to their monomeric counterparts. acs.org This enhancement is attributed to the highly organized structure of the catalytic centers along the polymer chain. acs.org Furthermore, the enzyme-catalyzed polymerization of phenols and their derivatives represents an emerging field for creating novel polymers. tandfonline.com

Environmental and Metabolic Studies of Naphthalenol Compounds

Biodegradation Pathways of Naphthalenols

The biodegradation of naphthalenic compounds can proceed through various aerobic and anaerobic pathways, largely dependent on the microbial species present and the environmental conditions.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of naphthalene (B1677914) is well-documented and typically initiated by a multi-component enzyme called naphthalene dioxygenase. This enzyme oxidizes one of the aromatic rings to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, commonly known as cis-naphthalene dihydrodiol. nih.govethz.chfrontiersin.org This intermediate is then converted by a dehydrogenase to 1,2-dihydroxynaphthalene. frontiersin.org From this point, the pathway can diverge, but it often proceeds through ring cleavage to form intermediates like salicylic (B10762653) acid, which are then funneled into the central tricarboxylic acid (TCA) cycle for complete mineralization. oup.comresearchgate.net

The presence of an alkyl substituent, such as the ethyl group in 6-Ethyl-2-naphthalenol, introduces alternative sites for metabolic attack. Studies on methyl- and ethyl-substituted naphthalenes show that biodegradation can proceed via two main routes:

Aromatic Ring Oxidation: Similar to the parent naphthalene, the unsubstituted ring can be hydroxylated, leading to the formation of corresponding substituted salicylic acids. nih.govoup.com

Alkyl Side-Chain Oxidation: The alkyl group itself can be hydroxylated. For 2-methylnaphthalene (B46627), this can lead to the formation of 2-naphthoic acid. ethz.ch Research on 1-ethylnaphthalene (B72628) and 2-ethylnaphthalene (B165323) has shown that oxidation of the alkyl side chain is a significant metabolic route. oup.comresearchgate.net Specifically for 2-ethylnaphthalene, oxidation of the ethyl group is a preferred pathway in some microsomal systems. researchgate.net

Therefore, the aerobic biodegradation of this compound is expected to involve a combination of these pathways: oxidation of the naphthalene ring system and hydroxylation of the ethyl group.

Anaerobic Degradation: In the absence of oxygen, different microbial strategies are employed. For naphthalene and 2-methylnaphthalene, anaerobic degradation has been observed under sulfate- and iron-reducing conditions. oup.comuni-konstanz.deoup.com A key proposed activation step, which circumvents the need for molecular oxygen, is the carboxylation of the naphthalene ring to form 2-naphthoic acid. oup.comasm.org This intermediate is considered central to the anaerobic pathway, undergoing subsequent reduction of the ring system before cleavage. asm.org Another activation mechanism observed for 2-methylnaphthalene involves the addition of fumarate (B1241708) to the methyl group, a process catalyzed by an enzyme analogous to benzylsuccinate synthase. uni-konstanz.deenviro.wiki While some studies have suggested that naphthols could be intermediates in anaerobic degradation, enrichment cultures have often been unable to grow on 1- or 2-naphthol (B1666908), making this a less likely primary pathway. uni-konstanz.deasm.org

Metabolite Identification (e.g., 1-Naphthol (B170400) as a Metabolite)

Metabolite identification provides direct evidence of biodegradation pathways. While 1-naphthol is a well-known metabolite of the parent compound naphthalene, the metabolism of substituted naphthalenols like this compound will produce a different, though related, set of intermediates. nih.gov

Studies on alkylated naphthalenes have been crucial in predicting the likely metabolites of this compound. Research using rat and human liver microsomes revealed that adding an alkyl substituent to naphthalene shifts the metabolic preference from aromatic ring oxidation to alkyl side-chain oxidation. researchgate.net For 2-methylnaphthalene and 2-ethylnaphthalene, oxidation of the side chain was favored over oxidation of the aromatic ring. researchgate.net

Based on these findings, the metabolism of this compound would likely produce metabolites from both types of oxidation:

Side-Chain Oxidation Products: The primary site of attack is expected to be the ethyl group, leading to the formation of 1-(6-hydroxy-2-naphthyl)ethanol. Further oxidation could yield 1-(6-hydroxy-2-naphthyl)ethanone.

Aromatic Ring Oxidation Products: Oxidation of the naphthalene rings could lead to the formation of various dihydroxy-ethyl-naphthalene isomers. Subsequent ring cleavage would produce substituted carboxylic acids.

The table below summarizes key metabolites identified from the degradation of naphthalene and related compounds, which helps in inferring the potential metabolites of this compound.

| Parent Compound | Identified Metabolites | Pathway Type | Reference(s) |

| Naphthalene | 1-Naphthol, 2-Naphthol | Aerobic/Metabolic | nih.gov |

| Naphthalene | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene | Aerobic Biodegradation | frontiersin.org |

| Naphthalene | 2-Naphthoic acid | Anaerobic Biodegradation | oup.comasm.org |

| 1-Naphthol | 1,4-Naphthoquinone | Metabolic | |

| 2-Methylnaphthalene | 2-Naphthoic acid, Methylsalicylic acids, Methylcatechols | Aerobic Biodegradation | nih.govethz.ch |

| 1-Ethylnaphthalene | 1-Naphthoic acid, 3-Ethylcatechol | Aerobic Biodegradation | researchgate.net |

| 2-Ethylnaphthalene | Corresponding salicylic acids | Aerobic Biodegradation | oup.com |

This table is interactive. Click on the headers to sort the data.

Environmental Impact and Fate in Biological Systems

The environmental impact of a chemical is determined by its partitioning in different environmental compartments (air, water, soil), its persistence, and its potential for bioaccumulation.

Environmental Distribution: The distribution of a naphthalenol compound is governed by its physical-chemical properties. For 2-naphthol, which is structurally similar to this compound, a Mackay Level I fugacity model predicts that it will predominantly partition to the hydrosphere (83%), with smaller amounts in the atmosphere (8%), soil (4.5%), and sediment (4.5%). oecd.org The addition of an ethyl group to create this compound increases its lipophilicity (log Kow of ~3.6 vs. ~2.8 for 2-naphthol), which would likely increase its tendency to sorb to soil and sediment compared to 2-naphthol.

Persistence and Degradation: Naphthalenic compounds are generally not considered highly persistent in the environment, particularly under aerobic conditions.

Atmosphere: In the atmosphere, vapor-phase 2-naphthol is degraded by photochemical reactions with hydroxyl radicals, with an estimated half-life of about 2 hours. oecd.org

Water/Soil: 2-Naphthol is classified as readily biodegradable. oecd.orgnih.gov One study showed 68% biodegradation in 14 days. oecd.org However, under anaerobic (methanogenic) conditions, its degradation can be very slow, with one test showing 0% degradation after 75 days. oecd.org Alkylated naphthalene sulfonates, another related class, show moderate biodegradation rates with half-lives in water of around 15 days, but this can extend to over 100 days in anaerobic sediment. greenagrochem.com This suggests that while this compound is likely biodegradable, its persistence can increase significantly in oxygen-depleted environments.

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow).

The measured log Kow for 2-naphthol is in the range of 2.01 to 2.84, which does not indicate a significant potential for bioaccumulation. oecd.org

The calculated XLogP3 for this compound is 3.6, suggesting a moderate potential for bioaccumulation.

| Property | Naphthalene | 2-Naphthol | Inferred for this compound | Reference(s) |

| Water Solubility | Moderately soluble | 0.6 - 0.8 g/L | Low | oecd.org |

| Vapor Pressure | High (Volatile) | 1.4 Pa | Low | oecd.org |

| Log Kow | ~3.3 | 2.01 - 2.84 | ~3.6 | oecd.org |

| Biodegradation | Rapidly degraded (aerobic) | Readily biodegradable (aerobic) | Biodegradable, but potentially slower than 2-naphthol | oecd.orgnih.gov |

| Bioaccumulation Potential | Low to moderate | Low | Moderate | oecd.org |

This table is interactive. Click on the headers to sort the data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.